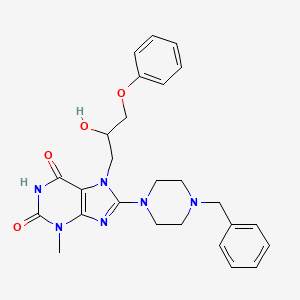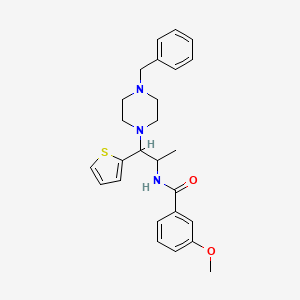![molecular formula C19H19Cl2N3 B3408918 2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-17-6](/img/structure/B3408918.png)
2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
The compound “2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . It has been evaluated for its antiplasmodial activity against cultured chloroquine-sensitive and resistant strains of P. falciparum .
Synthesis Analysis
While specific synthesis details for this compound were not found, it is known that a series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized . The synthesis process often involves the use of activating agents and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . Further exploration of the core structure using chemistry approaches may yield important leads .Applications De Recherche Scientifique
Antimalarial Activity
Compounds with a piperidine moiety, such as the one , have been found to have high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . These compounds inhibit parasite growth and are highly selective for the parasite . This suggests that they could be used in the development of new antimalarial drugs .
Anticancer Activity
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that they could be used in the development of new anticancer drugs .
Antiviral Activity
Piperidine derivatives have been found to have antiviral activity . This suggests that they could be used in the development of new antiviral drugs .
Antimicrobial Activity
Piperidine derivatives have been found to have antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs .
Analgesic Activity
Piperidine derivatives have been found to have analgesic (pain-relieving) activity . This suggests that they could be used in the development of new analgesic drugs .
Anti-inflammatory Activity
Piperidine derivatives have been found to have anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target theNLRP3 inflammasome , a protein complex responsible for the activation of inflammatory responses.
Mode of Action
For instance, similar compounds have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Biochemical Pathways
Given the potential target of nlrp3 inflammasome, it can be inferred that the compound may influence theinflammatory response pathways in the body .
Result of Action
The result of the compound’s action is likely related to the inhibition of inflammatory responses. As mentioned, similar compounds have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release . This suggests that the compound may have potential anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-6-5-13(11-16(15)21)12-24-9-7-14(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,14H,7-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXFVEOMHDIJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-4-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3408836.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B3408843.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B3408848.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B3408852.png)

![Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate](/img/structure/B3408864.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3408880.png)
![methyl 3-carbamoyl-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3408883.png)


![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3408911.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B3408922.png)
![3-allyl-2-((3,4-dichlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3408924.png)
![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3408932.png)